molecular formula C19H13N3O3 B11710063 2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol

2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol

Cat. No.: B11710063
M. Wt: 331.3 g/mol
InChI Key: FWIZHUHKGLSDNO-UDWIEESQSA-N
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Description

2-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-4-NITROPHENOL is a compound that features a carbazole moiety linked to a nitrophenol group through an imine bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-4-NITROPHENOL typically involves the condensation reaction between 9H-carbazole-9-carbaldehyde and 4-nitrophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-4-NITROPHENOL undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides such as methyl iodide (CH3I) or ethyl bromide (C2H5Br) in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of ethers.

Scientific Research Applications

2-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-4-NITROPHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-4-NITROPHENOL involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the nitrophenol group can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(9H-Carbazol-9-yl)ethyl acrylate: An acrylate-based conducting polymer with similar electronic properties.

    9H-Carbazole-9-ethanol: A carbazole derivative used in the synthesis of other carbazole-based compounds.

    2,6-Bis(9H-carbazol-9-yl)pyridine: A hybrid compound with carbazole and pyridine moieties, used in organic electronics.

Uniqueness

2-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-4-NITROPHENOL is unique due to its combination of a carbazole moiety with a nitrophenol group, providing distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring high charge carrier mobility and photochemical stability.

Properties

Molecular Formula

C19H13N3O3

Molecular Weight

331.3 g/mol

IUPAC Name

2-[(E)-carbazol-9-yliminomethyl]-4-nitrophenol

InChI

InChI=1S/C19H13N3O3/c23-19-10-9-14(22(24)25)11-13(19)12-20-21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-12,23H/b20-12+

InChI Key

FWIZHUHKGLSDNO-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2N=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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